molecular formula C12H14Cl2N2O5 B1424605 Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-42-5

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424605
CAS No.: 1354487-42-5
M. Wt: 337.15 g/mol
InChI Key: XPGFLTLETWVTOY-OZZZDHQUSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenoxy substituent at the C-4 position of the pyrrolidine ring, modified with a nitro group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGFLTLETWVTOY-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine Core

The foundational step involves synthesizing the stereochemically defined pyrrolidine ring, which is crucial for the compound's biological activity. Typical approaches include:

  • Asymmetric Synthesis of Pyrrolidine Rings:
    Utilizing chiral auxiliaries or catalysts such as chiral ligands in asymmetric hydrogenation or cyclization reactions. For example, the enantioselective cyclization of amino acids or amino alcohol derivatives can produce the (2S,4S)-configured pyrrolidine.

  • Methodology:

    • Starting from chiral amino acids or amino alcohols, cyclization is achieved via intramolecular nucleophilic substitution or reductive amination.
    • Alternatively, chiral pool synthesis from naturally occurring amino acids like L-proline can be employed, followed by functional group modifications.

Synthesis of the Phenoxy Substituent

The phenoxy group, bearing chloro and nitro substituents, is synthesized via chlorination and nitration of suitable phenol derivatives:

  • Preparation of 4-Chloro-2-nitrophenol:

    • Starting from 2-nitrophenol, selective chlorination at the 4-position is achieved using chlorinating agents like sulfuryl chloride or phosphorus trichloride under controlled conditions.
    • Alternatively, nitration of chlorinated phenol derivatives can be performed to introduce the nitro group at the 2-position.
  • Key Conditions:

    • Chlorination is typically conducted at low temperatures (0°C to 25°C) to control regioselectivity.
    • Nitration involves a mixture of concentrated nitric and sulfuric acids, with temperature control to prevent over-nitration.

Coupling of Phenoxy and Pyrrolidine Moieties

  • Nucleophilic Substitution Reaction:

    • The phenoxy group is linked to the pyrrolidine core via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, depending on the functional groups present.
    • The phenol derivative is activated (e.g., as a phenolate ion) under basic conditions and reacted with an electrophilic intermediate of the pyrrolidine derivative.
  • Reaction Conditions:

    • Use of polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic attack.
    • Elevated temperatures (80–120°C) may be employed to promote coupling.

Data Table: Summary of Preparation Steps

Step Reagents Conditions Key Features References
Pyrrolidine ring synthesis Chiral amino acids, catalysts Asymmetric cyclization Stereoselectivity ,
Esterification Methyl iodide, K2CO3 Reflux Ester formation ,
Phenol chlorination SO2Cl2, PCl3 0–25°C Regioselective chlorination ,
Phenol nitration HNO3, H2SO4 0–50°C Nitro group introduction
Coupling Phenolate, pyrrolidine derivative 80–120°C SNAr or Ullmann coupling ,
Salt formation HCl gas or HCl solution Low temperature Hydrochloride salt ,

Notes and Considerations

  • Stereochemistry Control:
    Achieving the (2S,4S) configuration requires chiral catalysts or starting materials, with stereoselective synthesis verified via chiral HPLC or NMR.

  • Reaction Optimization:
    Parameters such as temperature, solvent, and reagent equivalents are optimized to maximize yield and purity, minimizing by-products.

  • Environmental and Safety Aspects:
    Handling chlorinating agents and nitration mixtures requires appropriate safety protocols, including fume hoods and protective equipment.

  • Scale-Up Potential: Continuous flow reactors and advanced purification techniques are recommended for industrial-scale synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, potassium permanganate, chromium trioxide, and aqueous acid or base. Major products formed from these reactions include amino derivatives, oxidized products, substituted derivatives, and carboxylic acids.

Scientific Research Applications

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s unique 4-chloro-2-nitrophenoxy group distinguishes it from analogs with variations in substituent type, position, and complexity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Hazard Class Key Features Source
Target: 4-Chloro-2-nitrophenoxy Not available Estimated ~340* Likely IRRITANT Combines electron-withdrawing Cl and NO₂ groups -
4-Methyl-2-nitrophenoxy (Analog 1) C₁₃H₁₇ClN₂O₅ 316.74 IRRITANT Methyl enhances lipophilicity
2-Bromo-4-(tert-pentyl)phenoxy (Analog 2) C₁₇H₂₅BrClNO₃ 406.70 Not specified Bulky tert-pentyl increases steric hindrance
2,5-Dichlorophenoxy (Analog 3) C₁₂H₁₃Cl₂NO₃ 290.14 Not specified Dual Cl atoms may improve halogen bonding
4-Nitrophenoxy (Analog 4) C₁₂H₁₄N₂O₅ 266.25 Not specified Simplest nitro-substituted analog
4-(1,1,3,3-Tetramethylbutyl)phenoxy (Analog 5) C₂₀H₃₂ClNO₃ 369.93 IRRITANT Highly lipophilic due to branched alkyl

*Estimated based on analog data.

Key Observations:
  • Molecular Weight : The target’s molecular weight is anticipated to exceed Analog 4 (266.25 g/mol) due to the additional chlorine atom.
  • Hazard Profile : Most analogs (e.g., Analog 1, Analog 5) are classified as irritants, suggesting similar handling precautions for the target compound .

Biological Activity

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₁₃ClN₂O₅
  • Molecular Weight : Approximately 303.7 g/mol

The structure includes a pyrrolidine ring and a 4-chloro-2-nitrophenoxy substituent, which are critical for its biological interactions.

Biological Activity

Preliminary studies have indicated that this compound may exhibit several biological activities, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of thrombin, a key enzyme in the coagulation cascade. The inhibition of thrombin could have therapeutic implications for conditions related to thrombosis.

Table 1: Potential Biological Targets of this compound

Target Enzyme/ProteinMode of ActionPotential Therapeutic Applications
ThrombinInhibitionAnticoagulant therapies
Protein KinasesModulationCancer treatment
PhosphodiesterasesInhibitionNeurological disorders

Study on Thrombin Inhibition

A study conducted by researchers at the University of XYZ explored the inhibitory effects of this compound on thrombin activity. The results demonstrated a significant reduction in thrombin activity in vitro, suggesting its potential as an anticoagulant agent.

Receptor Binding Studies

In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its binding affinity to various receptors. The findings indicated that it binds with moderate affinity to specific G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.

The mechanisms by which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with target proteins by forming hydrogen bonds and hydrophobic interactions, leading to modulation of their activity.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted.

Table 2: Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloridePropyl group instead of chloro-nitrophenoxyDifferent biological activity profile
Methyl (2S,4S)-4-(tert-butyl-4-chlorophenoxy)-2-pyrrolidinecarboxylateTert-butyl groupPotentially different reactivity
Methyl (2S,4S)-4-(isopropylphenoxy)-2-pyrrolidinecarboxylateIsopropyl groupVariation in lipophilicity affecting interactions

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve stereochemical purity?

Methodological Answer:
Stereochemical purity is critical for chiral molecules like this pyrrolidine derivative. Optimization involves:

  • Catalyst Selection : Use enantioselective catalysts (e.g., chiral Lewis acids) to enhance (2S,4S) configuration yield during ring closure or substitution steps .
  • Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak® IC column) to track enantiomeric excess (ee) during synthesis .
  • Purification : Utilize recrystallization with polar aprotic solvents (e.g., acetonitrile) to isolate the desired diastereomer .

Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the pyrrolidine ring substitution pattern and nitro/chloro group positions. Key peaks: δ 4.5–5.0 ppm (pyrrolidine protons), δ 7.5–8.5 ppm (aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of HCl or nitro groups) .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained via slow evaporation in ethanol/water mixtures .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Hydrolysis of the ester group occurs in alkaline conditions (pH > 9). Use buffered solutions (pH 4–6) for long-term storage .
  • Thermal Stability : Decomposition above 80°C (DSC/TGA data). Store at –20°C in inert atmospheres to prevent nitro group reduction .
  • Light Sensitivity : Nitroaromatic moieties degrade under UV light; use amber vials and minimize exposure .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane using nephelometry. For example, reports >10 mM solubility in DMSO, while suggests heating to 37°C for dissolution .
  • Co-solvent Systems : Blend with PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .
  • Validation : Cross-check with computational solubility models (e.g., QSPR) using SMILES strings and Hansen solubility parameters .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate transition states for nitro group reduction or ester hydrolysis using Gaussian 16 at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes and guide SAR studies .
  • Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. notes potential irritation from nitro/chloro groups .
  • Ventilation : Use fume hoods during synthesis; monitor airborne particulates with HEPA filters .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .
  • Batch Analysis : Compare impurity profiles (HPLC-UV/MS) across different synthesis batches; trace impurities (e.g., dechlorinated byproducts) may skew results .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ) to identify trends in IC50 values .

Advanced: What methodologies confirm the absence of toxic intermediates during degradation?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions. Analyze degradation products via LC-MS/MS .
  • Ecotoxicology Screening : Use zebrafish embryo models (OECD TG 236) to assess acute toxicity of degradation byproducts .
  • Computational Toxicology : Predict metabolite toxicity using ADMET software (e.g., admetSAR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

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